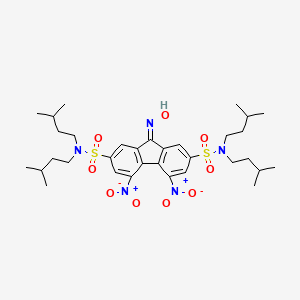
Ethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,7,7-trimetil-4-(4-metilfenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la clase de las hexahidroquinolinas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,7,7-trimetil-4-(4-metilfenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de etilo típicamente implica un proceso de múltiples pasos. Un método común es la reacción de Hantzsch, que implica la condensación de un aldehído, un β-cetoéster y un acetato de amonio en presencia de un catalizador. La reacción generalmente se lleva a cabo bajo condiciones de reflujo en etanol u otro solvente adecuado .
Métodos de producción industrial
En un entorno industrial, la síntesis se puede escalar utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. Se ha informado que el uso de catalizadores heterogéneos, como Zn / MCM-41, mejora la eficiencia y la selectividad de la reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,7,7-trimetil-4-(4-metilfenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden producir derivados de dihidroquinolina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: El borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) se utilizan con frecuencia como agentes reductores.
Sustitución: Los agentes halogenantes como la N-bromosuccinimida (NBS) y los nucleófilos como las aminas y los tioles se utilizan para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos de quinolina y dihidroquinolina, que se pueden funcionalizar aún más para aplicaciones específicas .
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del 2,7,7-trimetil-4-(4-metilfenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de etilo implica su interacción con dianas moleculares específicas. Se sabe que inhibe ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. El compuesto también puede interactuar con receptores celulares y vías de señalización, modulando varios procesos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 2,7,7-trimetil-4-(4-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo
- 2,7,7-trimetil-4-(4-metilfenil)-5-oxo-3,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
Singularidad
El 2,7,7-trimetil-4-(4-metilfenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de etilo es único debido a sus características estructurales específicas, que confieren una reactividad química y una actividad biológica distintas. Su grupo éster etílico mejora su solubilidad y biodisponibilidad en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C22H27NO3 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
ethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H27NO3/c1-6-26-21(25)18-14(3)23-16-11-22(4,5)12-17(24)20(16)19(18)15-9-7-13(2)8-10-15/h7-10,19,23H,6,11-12H2,1-5H3 |
Clave InChI |
TZXVGGOTQCOXOC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C)C(=O)CC(C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11697706.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B11697709.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697721.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697726.png)

![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11697729.png)


![[2-(Benzenesulfinyl)ethyl]dimethylamine](/img/structure/B11697750.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697755.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697756.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697758.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11697779.png)
![(2E)-2-(3-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11697787.png)
